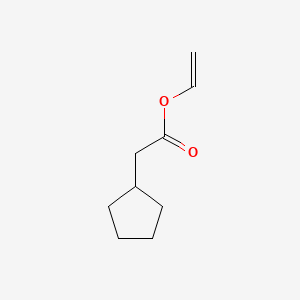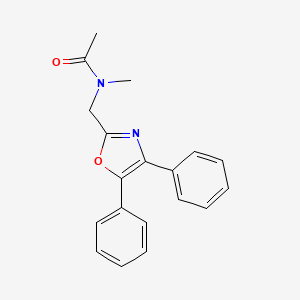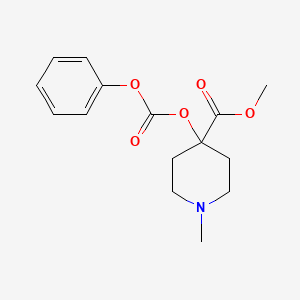
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester is a complex organic compound with a unique structure that combines elements of carbonic acid, piperidine, and phenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester typically involves multiple steps. One common method includes the reaction of 4-methoxycarbonylphenylboronic acid with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using specific reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxycarbonylphenylboronic acid: This compound shares a similar structure but lacks the piperidyl group.
4-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group instead of the methoxycarbonyl group.
Uniqueness
Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industrial settings .
Propiedades
Número CAS |
101418-13-7 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
methyl 1-methyl-4-phenoxycarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-16-10-8-15(9-11-16,13(17)19-2)21-14(18)20-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
DXKPCGWNNDDFCD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C(=O)OC)OC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


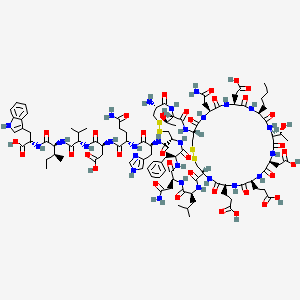

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)

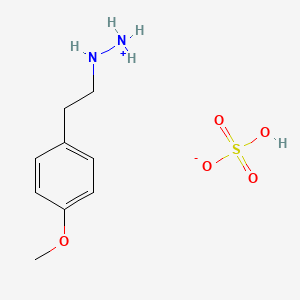
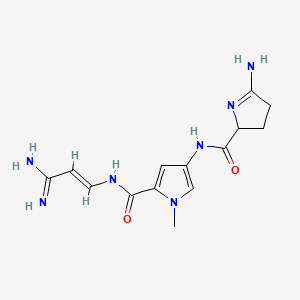

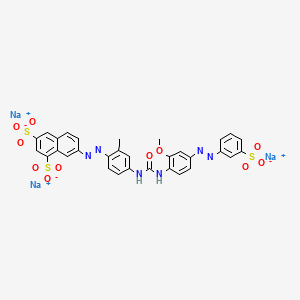

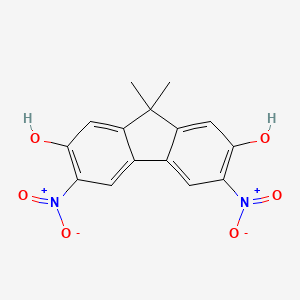
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
